molecular formula C44H46F12FeP2 B13402663 (R)-1-[(R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine

(R)-1-[(R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine

Cat. No.: B13402663
M. Wt: 920.6 g/mol
InChI Key: WTQQPTRDIVWKDN-UHFFFAOYSA-N
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Description

. It is a chiral phosphine ligand used in various catalytic processes. The compound has a molecular formula of C44H36F12FeP2 and a molecular weight of 910.53 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine involves the reaction of ferrocenyl derivatives with bis(trifluoromethyl)phenylphosphine under controlled conditions . The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent decomposition of the reactants.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors that can maintain the required inert atmosphere and temperature control. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

®-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ®-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine involves its role as a chiral ligand in catalytic processes. The compound coordinates with metal centers to form active catalytic species that facilitate various chemical transformations. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ®-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine lies in its high enantioselectivity and stability under various reaction conditions. Its ability to form stable complexes with transition metals makes it a valuable ligand in asymmetric catalysis .

Properties

Molecular Formula

C44H46F12FeP2

Molecular Weight

920.6 g/mol

IUPAC Name

1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron

InChI

InChI=1S/C39H36F12P2.C5H10.Fe/c1-21-9-22(2)12-30(11-21)52(31-13-23(3)10-24(4)14-31)25(5)34-7-6-8-35(34)53(32-17-26(36(40,41)42)15-27(18-32)37(43,44)45)33-19-28(38(46,47)48)16-29(20-33)39(49,50)51;1-2-4-5-3-1;/h9-20,25,34-35H,6-8H2,1-5H3;1-5H2;

InChI Key

WTQQPTRDIVWKDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3CCCC3P(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C.C1CCCC1.[Fe]

Origin of Product

United States

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